molecular formula C21H18BrClN4O6 B2739718 N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351588-09-4

N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2739718
CAS No.: 1351588-09-4
M. Wt: 537.75
InChI Key: JOSKHFHMWTUUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a multi-component structure:

  • Azetidine ring: A four-membered saturated ring introducing conformational rigidity.
  • 1,2,4-Oxadiazole core: A heterocyclic moiety known for metabolic stability and hydrogen-bonding interactions.
  • 3-Chlorophenyl substituent: Electron-withdrawing group influencing electronic properties.
  • Oxalate counterion: Likely improves aqueous solubility and bioavailability.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN4O2.C2H2O4/c20-14-4-6-16(7-5-14)22-17(26)11-25-9-13(10-25)19-23-18(24-27-19)12-2-1-3-15(21)8-12;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKHFHMWTUUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H19BrClN5O3
  • Molecular Weight : 426.73 g/mol

The compound features a bromophenyl group and a chlorophenyl group attached to an oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, the 1,3,4-oxadiazole derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and others. The structure–activity relationship (SAR) indicates that compounds with halogen substitutions exhibit enhanced cytotoxicity.

Key Findings :

  • A study evaluated several oxadiazole derivatives and found that compounds with electron-withdrawing groups (such as Cl or Br) at the para position significantly increased anticancer activity against MCF-7 cells .
  • The IC50 values for effective compounds ranged from 1 to 10 µM, indicating moderate to strong activity .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Compounds containing oxadiazole rings are known to possess significant antibacterial and antifungal properties.

Key Findings :

  • The presence of halogen substituents in the structure enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with bromine substitutions showed increased activity against Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values were reported as low as 5 µg/mL for certain derivatives .

Antioxidant Activity

Antioxidant activity is another important aspect of biological activity for this compound class. The ability to scavenge free radicals can contribute to its therapeutic potential.

Key Findings :

  • Studies have shown that oxadiazole derivatives exhibit significant antioxidant activity, which correlates with their ability to donate hydrogen atoms or electrons to free radicals .
  • The antioxidant capacity was measured using DPPH radical scavenging assays, with some compounds showing IC50 values below 50 µM .

Case Study 1: Anticancer Screening

A recent study synthesized several derivatives of oxadiazoles and evaluated their anticancer activity against MCF-7 cells using the MTT assay. Out of 20 tested compounds, four demonstrated significant cytotoxicity with IC50 values ranging from 1 to 7 µM. This highlights the potential of these compounds in developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, a series of halogenated oxadiazoles were tested against various bacterial strains. The results indicated that compounds with bromine substitutions exhibited superior antibacterial activity compared to their non-brominated counterparts. The study provided MIC values indicating effective concentrations for clinical relevance .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazole, including the target compound, exhibit significant anticancer properties. The following cell lines have been studied:

  • MCF-7 (Breast Cancer) : Compounds similar to N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate have shown IC50 values ranging from 4.0 to 8.0 µM against MCF-7 cells.
  • A549 (Lung Cancer) : Notable activity has been observed with IC50 values around 7.5 µM.

The mechanism of action involves apoptosis induction through caspase activation pathways, which is critical for effective cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has been documented extensively:

  • Minimum Inhibitory Concentrations (MIC) : Studies report MIC values indicating effectiveness against various strains such as Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited MIC values as low as 12 µg/mL against these pathogens.

Case Studies and Research Findings

A comprehensive evaluation of similar compounds provides insights into their biological activities:

StudyCompoundActivityFindings
Oxadiazole derivativeAnticancerIC50 values of 4.0 µM against MCF-7
Oxadiazole derivativeAntimicrobialMIC of 12 µg/mL against E. coli
Related oxadiazoleHDAC InhibitionInduces apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Functional Group Analysis
Compound Name/ID Core Structure Key Substituents Biological Activity (IC50) Reference
Target Compound 1,2,4-oxadiazole, azetidine, acetamide 4-bromophenyl, 3-chlorophenyl Not reported -
Z9 (ZINC35476132) 1,2,4-oxadiazole, phenoxy, acetamide 4-methoxyphenyl, cyclopentyl Not reported
(Z)-N-(3-Chlorophenyl)-derivative Thiazolidine-2,4-dione, acetamide Methoxymethyl, phenoxy NO inhibition (45.6 µM)
N-(benzothiazole-2-yl)-analog Benzothiazole, acetamide 3-chlorophenyl Not reported
RO363 oxalate β-adrenergic ligand, oxalate salt Dimethoxyphenyl β-adrenergic activity
Key Observations :
  • Oxadiazole vs. Thiazolidine/Benzothiazole : The 1,2,4-oxadiazole in the target compound and Z9 offers superior metabolic stability compared to thiazolidine () or benzothiazole () cores, which may undergo faster enzymatic degradation.
  • Azetidine vs. Flexible Linkers: The azetidine’s rigidity may confer higher receptor selectivity than the phenoxy linker in Z9 or the alkyl chains in thiazolidine derivatives.
  • Halogen Effects : The 4-bromo and 3-chloro substituents in the target compound likely increase lipophilicity and membrane permeability compared to Z9’s 4-methoxyphenyl group.
2.3. Physicochemical and Pharmacokinetic Properties
  • Solubility : The oxalate counterion likely improves aqueous solubility compared to free-base analogs (e.g., thiazolidines in ).
  • Metabolic Stability : The azetidine and oxadiazole rings may reduce cytochrome P450-mediated metabolism compared to benzothiazole or thiazolidine derivatives.

Q & A

Q. Basic Research Focus

  • 1D/2D NMR : Assign azetidine proton environments (δ 3.5–4.2 ppm) and oxadiazole carbons via HSQC and HMBC .
  • High-resolution MS : Confirm molecular ion [M+H]+ with <2 ppm error to distinguish from des-bromo/byproducts .
  • X-ray crystallography : Resolve stereochemistry of the azetidine ring and oxalate counterion interactions .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs replacing 3-chlorophenyl with 3-fluoro or 3-methyl groups to assess halogen/steric effects on target binding .
  • Oxalate vs. other salts : Compare solubility and bioavailability of oxalate, hydrochloride, and mesylate salts via Franz cell diffusion assays .
  • Computational modeling : Use molecular dynamics simulations to predict interactions with off-target receptors (e.g., GPCRs) .

What methodologies address the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation products via LC-UV/MS .
  • Light sensitivity : Store samples in amber vials and assess photodegradation under UVA/visible light using accelerated stability chambers .
  • Oxalate dissociation : Monitor free base formation in PBS via conductivity measurements .

How can researchers resolve low yield in the final acetamide coupling step?

Q. Basic Research Focus

  • Activation reagents : Replace EDCl/HOBt with DCC/DMAP for improved carbodiimide-mediated coupling efficiency .
  • Solvent optimization : Switch from THF to DCM to reduce polarity and favor nucleophilic attack by the azetidine nitrogen .
  • Workup protocol : Extract unreacted starting materials with ethyl acetate (3×) and purify via flash chromatography (silica gel, 5% MeOH/CH2Cl2) .

What in silico approaches predict metabolic pathways and toxicity?

Q. Advanced Research Focus

  • CYP450 metabolism : Use Schrödinger’s MetaSite to identify probable oxidation sites (e.g., azetidine ring) and reactive metabolites .
  • Ames test prediction : Employ Derek Nexus to assess mutagenicity risk from the 4-bromophenyl group .
  • hERG inhibition : Perform molecular docking against the hERG channel homology model to prioritize analogs with lower cardiotoxicity .

How should researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot .
  • Knockdown/rescue : Use siRNA against the putative target (e.g., PI3K) and measure restoration of compound efficacy .
  • Microscale thermophoresis (MST) : Quantify binding affinity in live cells using fluorescently labeled compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.